![molecular formula C18H17N5O2 B278914 N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278914.png)
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as AMACR inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. The AMACR inhibitor is a potent inhibitor of alpha-methylacyl-CoA racemase (AMACR), which is an enzyme that plays a crucial role in the metabolism of fatty acids. Inhibition of AMACR has been shown to have potential therapeutic effects in various types of cancer, including prostate, breast, and colon cancer.
作用機序
The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor works by inhibiting the activity of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which is an enzyme that plays a crucial role in the metabolism of fatty acids. N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide catalyzes the conversion of pristanoyl-CoA to Cis-3-decenoyl-CoA, which is an important step in the beta-oxidation of branched-chain fatty acids. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor are primarily related to its inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to the accumulation of pristanoyl-CoA, which induces apoptosis and inhibits tumor growth. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been shown to inhibit the growth and metastasis of breast and colon cancer cells. Additionally, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione, which is an important antioxidant.
実験室実験の利点と制限
The main advantage of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in lab experiments is its potent inhibition of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, which makes it an effective tool for studying the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in cancer. However, the main limitation of using N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor is its specificity, as it may inhibit other enzymes that are structurally similar to N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. Additionally, the N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor may have off-target effects that could affect the results of lab experiments.
将来の方向性
There are several future directions for the study of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor. One potential direction is the development of more potent and specific N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitors that can be used in clinical trials. Another direction is the study of the role of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide in other types of cancer, such as lung and ovarian cancer. Additionally, the use of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, could be explored to enhance their therapeutic effects.
合成法
The synthesis of N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor involves a multi-step process that starts with the reaction of 4-nitrobenzyl bromide with 4-methylbenzylamine to form 4-(4-methylphenyl)-1-benzylpiperidine. This intermediate is then reacted with acetic anhydride to form N-benzyl-4-(4-methylphenyl)piperidin-4-amine, which is further reacted with 4-acetylamino-phenylboronic acid to form the final product, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.
科学的研究の応用
The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has been extensively studied for its potential therapeutic effects in various types of cancer. In prostate cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is overexpressed, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Similarly, in breast and colon cancer, N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition has been shown to inhibit tumor growth and metastasis. The N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibitor has also been studied for its potential use in the diagnosis of prostate cancer, as N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a biomarker for this type of cancer.
特性
製品名 |
N-[4-(acetylamino)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H17N5O2 |
分子量 |
335.4 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-12-3-9-16(10-4-12)23-11-19-17(22-23)18(25)21-15-7-5-14(6-8-15)20-13(2)24/h3-11H,1-2H3,(H,20,24)(H,21,25) |
InChIキー |
IIIVKNRRMDEZAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
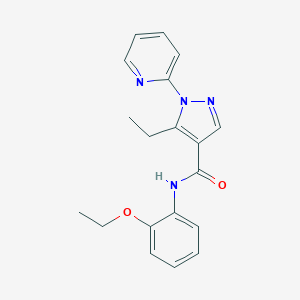
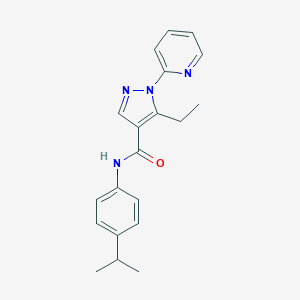
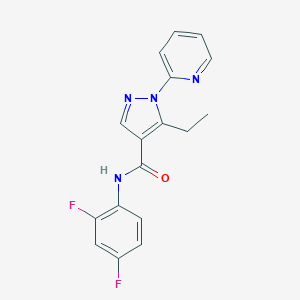
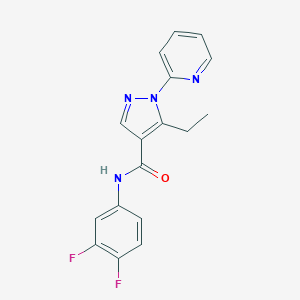
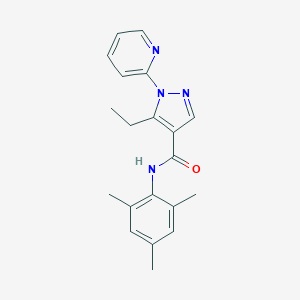
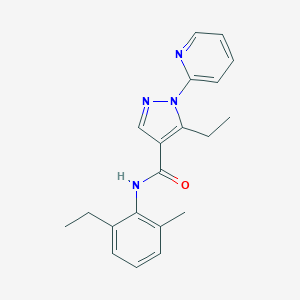
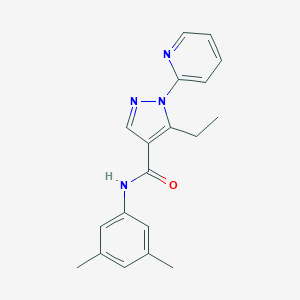
![5-ethyl-1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278844.png)
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278846.png)
![ethyl 3-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278847.png)
![1-(4-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278849.png)
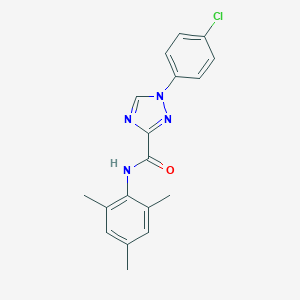
![N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278853.png)